2-Methylspiro[2.4]heptane-1-carboxamide
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Overview
Description
2-Methylspiro[24]heptane-1-carboxamide is a chemical compound with the molecular formula C8H13NO It is characterized by a spirocyclic structure, which means it contains a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[2.4]heptane-1-carboxamide typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as:
Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride (SOCl2) or carbodiimides.
Amidation: The activated carboxylic acid is then reacted with methylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted amides or other functionalized derivatives.
Scientific Research Applications
2-Methylspiro[2.4]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-1-carboxamide: Lacks the methyl group at the 2-position.
2-Methylspiro[2.4]heptane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-Methylspiro[24]heptane-1-carboxamide is unique due to its spirocyclic structure and the presence of both a methyl group and a carboxamide group
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-methylspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-6-7(8(10)11)9(6)4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,10,11) |
InChI Key |
NCIQNCAQOUNKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C12CCCC2)C(=O)N |
Origin of Product |
United States |
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